![molecular formula C16H17BrN2O3S2 B2763397 (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108288-07-7](/img/structure/B2763397.png)
(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H17BrN2O3S2 and its molecular weight is 429.35. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence: The compound displays fluorescence in solution and in plastic films, emitting wavelengths between 550 nm and 750 nm . Researchers can explore its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic light-emitting field transistors (LEFETs).
Photophysical Properties and Solvent Sensitivity
The compound’s photophysical characterizations reveal interesting trends:
Absorption Spectra: In propylene carbonate, it exhibits visible absorption bands at 527 nm, 558 nm, and 362 nm. Notably, the absorption maximum red-shifts by 12 nm when compared to toluene .
Solvent Dependence: The absorption band is relatively insensitive to solvent polarity, but slight red shifts occur in less polar solvents (e.g., diethyl ether and dibutyl ether). Dichloromethane (DCM) and toluene show more pronounced red shifts in both absorption and emission maxima .
Electrocatalysis and Energy Conversion
Consider the following application:
- Ternary Photovoltaic Cells (PSCs) : Researchers have explored a small molecule called 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF) as a second acceptor material in ternary PSCs. Incorporating BTF into a binary active layer results in efficient PSCs .
Anti-Microbial Studies
While not directly related to the compound itself, its structural motif has been used in the synthesis of other molecules. For instance:
properties
IUPAC Name |
8-(5-bromothiophen-2-yl)sulfonyl-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S2/c17-15-3-4-16(23-15)24(20,21)19-11-1-2-12(19)10-14(9-11)22-13-5-7-18-8-6-13/h3-8,11-12,14H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQQAGVAXUCMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(S3)Br)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane |
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